(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility. This compound features an epoxy group and a disiloxane backbone, making it a valuable intermediate in organic synthesis and materials science.
Vorbereitungsmethoden
The synthesis of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of appropriate siloxane precursors with epoxide-containing reagents. One common method includes the hydrosilylation of allyl glycidyl ether with tetramethyldisiloxane in the presence of a platinum catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Analyse Chemischer Reaktionen
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is replaced by other functional groups.
Polymerization: The epoxy group can undergo polymerization reactions, forming cross-linked polymer networks.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Wirkmechanismus
The mechanism of action of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane involves the interaction of its functional groups with target molecules. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecules. The disiloxane backbone provides stability and flexibility, allowing the compound to interact with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
Tetrakisepoxy cyclosiloxane: This compound has a similar epoxy functionality but features a cyclic siloxane structure, which imparts different physical and chemical properties.
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane: This compound has multiple epoxy groups and a longer siloxane chain, making it suitable for different applications in polymer chemistry and materials science.
The uniqueness of this compound lies in its specific combination of an epoxy group and a disiloxane backbone, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H24O3Si2 |
---|---|
Molekulargewicht |
248.47 g/mol |
IUPAC-Name |
dimethylsilyloxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C10H24O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10,14H,5-9H2,1-4H3 |
InChI-Schlüssel |
ICYXLXKMZOOGPX-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH](C)O[Si](C)(C)CCCOCC1CO1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.